molecular formula C14H12BrNO3 B8009503 Methyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate

Methyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate

Cat. No.: B8009503
M. Wt: 322.15 g/mol
InChI Key: ZSHCCBGNWQXLKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst to form methyl 3-(hydroxymethyl)benzoate. This intermediate is then reacted with 5-bromo-2-pyridone under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyridinone derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

Scientific Research Applications

Methyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate involves its interaction with specific molecular targets. The bromine atom and pyridinone ring can form hydrogen bonds and van der Waals interactions with biological macromolecules, influencing their function. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)benzoate
  • 5-Bromo-2-pyridone
  • Methyl 3-(bromomethyl)benzoate

Uniqueness

Methyl 3-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate is unique due to its combined structural features of a benzoate ester and a brominated pyridinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(5-bromo-2-oxopyridin-1-yl)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c1-19-14(18)11-4-2-3-10(7-11)8-16-9-12(15)5-6-13(16)17/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCCBGNWQXLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C=C(C=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-2-ol (0.250 g, 1.437 mmol) in DMF (1.50 mL) at 0° C., was added NaH (60% in mineral oil, 0.075 g, 1.868 mmol) portion-wise over a period of 10 min. The mixture was warmed to room temperature and stirred for 30 min. To the mixture was added methyl 3-(bromomethyl)benzoate (0.395 g, 1.724 mmol) in one portion. The reaction was stirred at room temperature for 16 h and partitioned between EtOAc and water. The organic layer was washed with water and brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo to provide the crude material. The crude material was purified by flash chromatography (0-50% ethyl acetate:hexanes) to afford the title compound (0.274 g, 59% yield) as clear pale-yellow oil. LCMS, [M+H]+=322.0. 1H NMR (400 MHz, CDCl3) δ 7.98 (d, J=7.7 Hz, 1H), 7.95 (s, 1H), 7.51 (d, J=7.7 Hz, 1H), 7.43 (t, J=7.7 Hz, 1H), 7.37 (d, J=2.7 Hz, 1H), 7.33 (dd, J=9.7, 2.7 Hz, 1H), 6.52 (d, J=9.7 Hz, 1H), 5.11 (s, 2H), 3.90 (s, 3H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.395 g
Type
reactant
Reaction Step Two
Yield
59%

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